Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C137H217N47O41S4 |

|---|---|

Poids moléculaire |

3306.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(19S,22S,28S,34S,40S)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C137H217N47O41S4/c1-9-69(6)107-130(222)159-56-102(195)160-70(7)109(201)165-80(38-39-98(138)191)117(209)177-89(59-185)112(204)158-57-104(197)162-82(47-67(2)3)110(202)157-58-105(198)164-95(128(220)174-86(52-99(139)192)122(214)179-91(61-187)125(217)173-85(50-72-25-14-11-15-26-72)121(213)168-77(29-20-43-152-134(144)145)115(207)176-88(131(223)224)51-73-34-36-74(190)37-35-73)65-228-229-66-96(129(221)172-84(49-71-23-12-10-13-24-71)111(203)156-54-101(194)155-55-103(196)161-75(27-18-41-150-132(140)141)113(205)170-81(40-46-226-8)118(210)175-87(53-106(199)200)123(215)169-79(119(211)183-107)31-22-45-154-136(148)149)181-127(219)93(63-189)180-126(218)92(62-188)178-116(208)78(30-21-44-153-135(146)147)166-114(206)76(28-19-42-151-133(142)143)167-120(212)83(48-68(4)5)171-124(216)90(60-186)163-100(193)33-17-16-32-97-108-94(64-227-97)182-137(225)184-108/h10-15,23-26,34-37,67-70,75-97,107-108,185-190H,9,16-22,27-33,38-66H2,1-8H3,(H2,138,191)(H2,139,192)(H,155,194)(H,156,203)(H,157,202)(H,158,204)(H,159,222)(H,160,195)(H,161,196)(H,162,197)(H,163,193)(H,164,198)(H,165,201)(H,166,206)(H,167,212)(H,168,213)(H,169,215)(H,170,205)(H,171,216)(H,172,221)(H,173,217)(H,174,220)(H,175,210)(H,176,207)(H,177,209)(H,178,208)(H,179,214)(H,180,218)(H,181,219)(H,183,211)(H,199,200)(H,223,224)(H4,140,141,150)(H4,142,143,151)(H4,144,145,152)(H4,146,147,153)(H4,148,149,154)(H2,182,184,225)/t69-,70-,75-,76-,77-,78-,79?,80-,81?,82?,83-,84?,85-,86-,87-,88-,89?,90-,91-,92-,93-,94-,95?,96?,97-,107-,108-/m0/s1 |

Clé InChI |

HDTMXJVYSAVVRC-STPZZZDRSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

SMILES canonique |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Origine du produit |

United States |

Foundational & Exploratory

The Functional Application of Biotin-Labeled Atrial Natriuretic Peptide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted functions and applications of biotin-labeled Atrial Natriuretic Peptide (ANP). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a deep, mechanistic understanding of how this tool can be effectively leveraged in experimental design. We will delve into the core principles of ANP biology, the strategic advantages of biotinylation, and provide detailed protocols for its application in key research areas.

Introduction: The Strategic Advantage of Biotin-Labeled ANP

Atrial Natriuretic Peptide (ANP) is a cardiac hormone pivotal to cardiovascular homeostasis, primarily through its role in regulating blood pressure and volume.[1][2][3] It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[4] This interaction triggers the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates downstream physiological responses such as natriuresis, diuresis, and vasodilation.[1][5][6]

The conjugation of biotin to ANP creates a powerful and versatile molecular probe for researchers. Biotin, a small vitamin, exhibits an extraordinarily high and specific affinity for avidin and its analogue, streptavidin (Kd = 10⁻¹⁵ M), forming one of the strongest non-covalent bonds known in nature.[7][8] This robust interaction is the cornerstone of numerous detection and purification systems in molecular biology.[7][8][9] By labeling ANP with biotin, we can harness the avidin-biotin system to track, quantify, and isolate ANP and its receptor complexes with high sensitivity and specificity. The small size of the biotin molecule rarely interferes with the biological activity of the peptide, ensuring that the labeled ANP retains its ability to bind to its cognate receptors.[7][10]

This guide will explore the practical applications of biotin-labeled ANP, providing both the theoretical framework and actionable protocols to empower your research.

Core Applications of Biotin-Labeled ANP in Research

The utility of biotin-labeled ANP spans a wide range of experimental contexts, from fundamental receptor biology to preclinical drug screening. The primary applications can be categorized as follows:

-

Receptor Binding and Quantification: Elucidating the kinetics and affinity of ANP-receptor interactions.

-

Cellular and Tissue Localization: Visualizing the distribution of ANP receptors in cells and tissues.

-

Signaling Pathway Analysis: Investigating the downstream effects of ANP receptor activation.

-

Affinity Purification: Isolating ANP receptor complexes for further characterization.

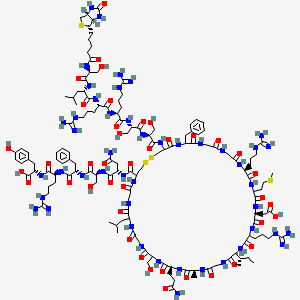

ANP Signaling Pathway: A Visual Overview

The binding of ANP to its receptor, NPR-A, initiates a signaling cascade that is central to its physiological effects. The following diagram illustrates this pathway.

References

- 1. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 3. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - CA [thermofisher.com]

- 8. bosterbio.com [bosterbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

A Comparative Structural and Functional Analysis of Human vs. Porcine Atrial Natriuretic Peptide (1-28)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atrial Natriuretic Peptide (ANP), a 28-amino acid hormone, is a cornerstone of cardiovascular homeostasis, mediating natriuresis, diuresis, and vasodilation. While its structure is highly conserved across species, subtle variations exist that can have significant implications for research and therapeutic development. This guide provides a detailed comparative analysis of the primary, secondary, and tertiary structures of human and porcine ANP (1-28). We elucidate the single amino acid difference and explore its potential impact on receptor binding, physiological function, and immunological cross-reactivity. Furthermore, this document furnishes detailed, field-proven experimental protocols for the comparative analysis of these peptides, including mass spectrometry, circular dichroism, and radioligand binding assays, to empower researchers in their investigative pursuits.

Introduction to Atrial Natriuretic Peptide (ANP)

Atrial Natriuretic Peptide is a potent peptide hormone primarily synthesized and secreted by cardiac myocytes in the atria in response to atrial wall stretch, which is often a result of increased blood volume.[1][2] It plays a critical role in regulating blood pressure and extracellular fluid volume by counteracting the renin-angiotensin-aldosterone system.[2]

ANP is initially synthesized as a 151-amino acid preprohormone (preproANP).[1][3] Following the cleavage of a 25-amino acid signal peptide, the resulting 126-amino acid proANP is stored in atrial granules.[3] Upon physiological stimulation, the cardiac serine protease corin cleaves proANP, releasing the biologically active 28-amino acid C-terminal fragment, ANP (1-28), into circulation.[2] The primary physiological effects of ANP are mediated through its interaction with the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[3][4] This interaction triggers the conversion of GTP to the second messenger cyclic GMP (cGMP), which in turn activates downstream signaling cascades leading to vasodilation and sodium excretion.[5][6][7]

Primary Structure Analysis: Human vs. Porcine ANP (1-28)

The mature, 28-amino acid circulating form of ANP is remarkably conserved among several mammalian species, including humans and pigs.[3] Both peptides share an identical sequence except for a single amino acid substitution at position 12.[3]

-

Human ANP (1-28): Features a Methionine (M) at position 12.

-

Porcine ANP (1-28): Features an Isoleucine (I) at position 12.

This subtle difference is situated within the 17-amino acid ring structure, which is critical for the peptide's biological activity.

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 |

| Human | S | L | R | R | S | S | C | F | G | G | R | M | D | R | I | G | A | Q | S | G | L | G | C | N | S | F | R | Y |

| Porcine | S | L | R | R | S | S | C | F | G | G | R | I | D | R | I | G | A | Q | S | G | L | G | C | N | S | F | R | Y |

| Difference | M/I | |||||||||||||||||||||||||||

| Table 1: Amino Acid Sequence Alignment of Human and Porcine ANP (1-28). The single amino acid difference at position 12 is highlighted.[3][8][9] |

Higher-Order Structure and Conformation

The defining structural feature of both human and porcine ANP is the 17-amino acid ring formed by a disulfide bridge between the Cysteine (C) residues at positions 7 and 23.[1][8] This ring structure is essential for high-affinity binding to the NPR-A receptor.[10]

The substitution of Methionine (a sulfur-containing, nonpolar amino acid) in humans with Isoleucine (a branched-chain, nonpolar amino acid) in pigs at position 12 is located within this critical ring. While both residues are hydrophobic, their side chains differ in size, flexibility, and chemical properties. This variation could theoretically induce subtle alterations in the local conformation of the peptide ring. However, without high-resolution 3D structural data from techniques like NMR or X-ray crystallography directly comparing the two, the precise conformational impact remains an area for further investigation.[11][12] It is plausible that the overall fold remains highly similar, given the strong constraints imposed by the disulfide bond and the conservation of other key residues.

Functional Implications of the Structural Difference

Despite the high degree of homology, the single amino acid substitution can influence several functional aspects.

Receptor Binding and Biological Activity

Both human and porcine ANP are potent stimulators of guanylate cyclase-linked NPR-A receptors, leading to diuretic, natriuretic, and vasodilatory effects.[13] Studies in various models have shown that human and porcine ANP exhibit very similar pharmacological profiles.[14] For instance, porcine Brain Natriuretic Peptide (BNP), which is structurally related to ANP, has been shown to have suppressive effects on human adrenocortical steroidogenesis via a receptor that may be shared with ANP.[15] Furthermore, natriuretic peptides demonstrate comparable lipolytic activity in both humans and pigs, suggesting the pig can be a suitable model for studying these metabolic effects.[16] This functional equivalence suggests that the Met12Ile substitution does not dramatically alter the peptide's ability to bind to and activate NPR-A across species. The key residues known to be critical for human NPR-A binding (Phe8, Arg14, and the C-terminal tail) are conserved in both peptides, which likely accounts for the similar high-affinity binding.[8][10]

Immunological Cross-Reactivity

The development of immunoassays (e.g., ELISA, RIA) for quantifying ANP levels is crucial for both clinical diagnostics and preclinical research. The Met12Ile substitution represents a potential change in an epitope. Antibodies raised against human ANP, particularly monoclonal antibodies targeting the ring structure, may exhibit reduced affinity for porcine ANP, and vice-versa. Therefore, it is imperative for researchers to validate the cross-reactivity of their specific antibodies if they intend to use assays designed for one species to measure ANP in the other.

ANP Signaling Pathway

The biological actions of ANP are primarily mediated through the NPR-A receptor. The binding of ANP to the extracellular domain of NPR-A induces a conformational change, activating the receptor's intracellular guanylyl cyclase domain.[4] This enzyme catalyzes the conversion of GTP to cGMP.[6] The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinases (PKGs), which then phosphorylate various downstream targets to elicit the final physiological responses, such as smooth muscle relaxation (vasodilation) and modulation of ion channels in the kidney (natriuresis).[5][6]

Figure 1: ANP Signaling Pathway via NPR-A and cGMP.

Experimental Methodologies for Comparative Analysis

To rigorously compare human and porcine ANP, a multi-faceted experimental approach is required. The following protocols provide a framework for such an analysis.

Protocol 1: Peptide Sequence Verification by Mass Spectrometry

Objective: To confirm the primary amino acid sequence and verify the mass difference corresponding to the Met/Ile substitution.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method is ideal for sequencing peptides without prior knowledge (de novo sequencing) or for confirming a known sequence.[17][18]

Step-by-Step Protocol:

-

Sample Preparation: Solubilize synthetic or purified human and porcine ANP (1-28) in a suitable solvent (e.g., 0.1% formic acid in water). For peptides extracted from biological samples, protein extraction and purification steps are necessary first.[19]

-

Reduction and Alkylation (Optional but Recommended): To analyze the linear sequence, break the disulfide bond.

-

Incubate the peptide with a reducing agent like Dithiothreitol (DTT).

-

Alkylate the free cysteine residues with iodoacetamide to prevent the disulfide bond from reforming.

-

-

LC Separation: Inject the prepared samples into a liquid chromatography system (e.g., HPLC or UPLC) coupled to the mass spectrometer. The peptides are separated, typically using a C18 reverse-phase column with a gradient of acetonitrile.[19]

-

Mass Spectrometry (MS) Analysis:

-

Ionization: As peptides elute from the LC, they are ionized, commonly using Electrospray Ionization (ESI).[20]

-

MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions. The mass difference between human (Met) and porcine (Ile) ANP should be detectable here (approx. 18 Da difference, as Met is ~131 Da and Ile is ~113 Da).

-

-

Tandem MS (MS/MS) Analysis:

-

Fragmentation: Select the peptide ion of interest for fragmentation using Collision-Induced Dissociation (CID) or another fragmentation method.[17]

-

MS2 Scan: Analyze the m/z of the resulting fragment ions.

-

-

Data Analysis: Use sequencing software to interpret the MS/MS spectra. By comparing the mass differences between fragment ions (b- and y-ions), the amino acid sequence can be deduced or confirmed, pinpointing the exact location of the Met or Ile residue.[19][20]

Figure 2: LC-MS/MS Workflow for Peptide Sequencing.

Protocol 2: Secondary Structure Analysis by Circular Dichroism

Objective: To compare the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of human and porcine ANP in solution.[21][22]

Methodology: Far-UV Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, providing information on the secondary structure of peptides and proteins.[23][24]

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare highly pure (>95%) samples of both human and porcine ANP.[23]

-

Dissolve the peptides in a CD-compatible buffer (e.g., 10 mM sodium phosphate) that is transparent in the far-UV region (<200 nm).[24]

-

Accurately determine the concentration of each peptide sample. This is a critical step for data normalization.[23]

-

-

Instrument Setup:

-

Data Acquisition:

-

Record a baseline spectrum using the buffer alone in the same cuvette.

-

Record the CD spectrum for the human ANP sample.

-

Record the CD spectrum for the porcine ANP sample.

-

-

Data Processing and Analysis:

-

Subtract the baseline spectrum from each sample spectrum.

-

Convert the raw data (ellipticity) to Molar Residue Ellipticity ([θ]) to normalize for concentration, path length, and number of residues.[23][24]

-

Compare the resulting spectra. Significant differences in the shape and magnitude of the CD curves would indicate differences in the average secondary structure. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil.

-

Protocol 3: Receptor Affinity Comparison by Radioligand Binding Assay

Objective: To quantitatively compare the binding affinity (Kd or Ki) of human and porcine ANP to the NPR-A receptor.

Methodology: Competitive Radioligand Binding Assay This assay measures the ability of an unlabeled ligand (competitor, e.g., human or porcine ANP) to displace a radiolabeled ligand from its receptor.[26][27]

Step-by-Step Protocol:

-

Receptor Preparation: Prepare cell membranes from a cell line known to express the NPR-A receptor (e.g., human neuroblastoma NB-OK-1 cells) or from relevant tissue homogenates.[10][28]

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the prepared cell membranes to each well.[28]

-

Add a fixed concentration of a radiolabeled ANP analog (e.g., ¹²⁵I-ANP).

-

Add increasing concentrations of the unlabeled competitor (either human ANP or porcine ANP).

-

Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a large excess of unlabeled ANP).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[28]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the cell membranes.[27][28]

-

Quantification: Wash the filters with ice-cold buffer to remove any remaining free radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.[28]

-

Data Analysis:

-

Calculate specific binding at each competitor concentration (Total Binding - Non-specific Binding).

-

Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

-

Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation. Compare the Ki values for human and porcine ANP to determine their relative binding affinities.

-

Conclusion and Future Directions

Human and porcine ANP (1-28) are structurally and functionally very similar, differing by only a single conservative amino acid substitution at position 12. While this change does not appear to significantly alter the peptide's primary physiological activities, it holds potential implications for immunological studies and warrants careful consideration in cross-species research. The provided protocols offer a robust framework for researchers and drug developers to meticulously characterize and compare these and other peptide analogs.

Future high-resolution structural studies, such as solution NMR, would be invaluable to definitively map any subtle conformational changes induced by the Met-to-Ile substitution. Furthermore, detailed kinetic binding studies (measuring on- and off-rates) could provide a more nuanced understanding of how this structural variation might affect the dynamics of the peptide-receptor interaction, offering deeper insights for the rational design of novel ANP-based therapeutics.

References

- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]

- 7. A cardiac pathway of cyclic GMP-independent signaling of guanylyl cyclase A, the receptor for atrial natriuretic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atrial Natriuretic Peptide (1-28), human, porcine [anaspec.com]

- 9. genscript.com [genscript.com]

- 10. Atrial natriuretic peptide binds to ANP-R1 receptors in neuroblastoma cells or is degraded extracellularly at the Ser-Phe bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Three-dimensional structure of porcine kidney D-amino acid oxidase at 3.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. A new natriuretic peptide in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of porcine brain natriuretic peptide (pBNP) on human adrenocortical steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High doses of ANP and BNP exacerbate lipolysis in humans and the lipolytic effect of BNP is associated with cardiac triglyceride content in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]

- 18. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. Workflow of Peptide Sequencing by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]

- 21. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 22. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. home.sandiego.edu [home.sandiego.edu]

- 25. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. giffordbioscience.com [giffordbioscience.com]

The Atrial Natriuretic Peptide Signaling Pathway: An In-depth Technical Guide for Cardiovascular Research

This guide provides a comprehensive exploration of the Atrial Natriuretic Peptide (ANP) signaling pathway, tailored for researchers, scientists, and drug development professionals in the cardiovascular field. Moving beyond a mere recitation of facts, this document delves into the mechanistic underpinnings of ANP's cardioprotective effects, offering field-proven insights and detailed experimental protocols to empower your research.

Section 1: The Endocrine Heart - Unveiling the ANP Axis

The heart, long viewed primarily as a mechanical pump, also functions as a sophisticated endocrine organ. A key player in this less-heralded role is Atrial Natriuretic Peptide (ANP), a hormone synthesized and secreted by cardiac muscle cells, primarily in the atria.[1][2] The release of ANP is predominantly triggered by mechanical stretch of the atrial wall, a physiological response to increased blood volume and pressure.[1][3][4] This positions ANP as a critical regulator of cardiovascular homeostasis, acting as a natural counterbalance to the renin-angiotensin-aldosterone system (RAAS).[2][3][5][6][7]

The mature, biologically active form of ANP is a 28-amino acid peptide, processed from a larger precursor, proANP.[1][2] Its primary function is to reduce expanded extracellular fluid volume by promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[1][8] Furthermore, ANP induces vasodilation of blood vessels, contributing to a decrease in systemic vascular resistance and arterial blood pressure.[2][8]

Beyond its systemic effects, ANP exerts direct, localized actions on the heart, including the inhibition of cardiac hypertrophy and fibrosis, highlighting its multifaceted cardioprotective role.[8][9][10] Dysregulation of the ANP signaling pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and myocardial infarction, making it a compelling target for therapeutic intervention.[8][9]

Section 2: Core Signaling Cascade - From Receptor to Second Messenger

The biological effects of ANP are mediated through its interaction with the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[8][9][11] The binding of ANP to the extracellular domain of NPR-A induces a conformational change, leading to receptor dimerization and activation of its intracellular guanylyl cyclase domain.[1][11] This enzymatic activity catalyzes the conversion of guanosine triphosphate (GTP) to the intracellular second messenger, cyclic guanosine monophosphate (cGMP).[1][8][9]

The elevation of intracellular cGMP is the central event in ANP signaling. cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates a multitude of downstream protein targets on specific serine and threonine residues, ultimately orchestrating the diverse physiological responses to ANP.[1][12]

Diagram: The ANP Signaling Pathway

Caption: The ANP signaling cascade from receptor binding to physiological response.

Section 3: Investigating the ANP Pathway - Key Experimental Protocols

A thorough investigation of the ANP signaling pathway necessitates a robust and validated experimental toolkit. This section provides detailed, step-by-step protocols for core assays, grounded in established methodologies.

Quantification of cGMP Levels using Enzyme Immunoassay (EIA)

Rationale: Measuring intracellular cGMP concentration is the most direct method to assess the activation of the ANP/NPR-A pathway. The competitive EIA is a sensitive and widely used technique for this purpose.

Protocol:

-

Cell Culture and Treatment:

-

Plate target cells (e.g., primary cardiomyocytes, vascular smooth muscle cells) at an appropriate density and allow them to adhere.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal signaling activity.

-

Pre-incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), for 30 minutes to prevent cGMP degradation.

-

Stimulate cells with varying concentrations of ANP (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a defined period (e.g., 10-15 minutes).

-

-

Sample Preparation:

-

Aspirate the culture medium and lyse the cells with 0.1 M HCl.

-

Incubate the lysate for 10 minutes at room temperature.

-

Centrifuge the lysate at 1,500 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cGMP.

-

-

Enzyme Immunoassay (EIA):

-

Follow the manufacturer's instructions for the chosen cGMP EIA kit. A general procedure is as follows:

-

Prepare cGMP standards of known concentrations.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the cGMP-enzyme conjugate to each well.

-

Add the anti-cGMP antibody to each well.

-

Incubate the plate for the recommended time and temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the total protein content of the cell lysate.

-

Self-Validation and Troubleshooting:

-

Positive Control: Include a known activator of guanylyl cyclase, such as sodium nitroprusside (for soluble guanylyl cyclase), to ensure the assay is working correctly.

-

Negative Control: Include unstimulated cells to establish a baseline cGMP level.

-

Troubleshooting:

-

Low Signal: Insufficient cell number, inadequate PDE inhibition, or degradation of cGMP. Ensure proper sample handling and storage.

-

High Variability: Inconsistent cell plating, pipetting errors, or incomplete washing steps.

-

Measurement of Particulate Guanylyl Cyclase (pGC) Activity

Rationale: This assay directly measures the enzymatic activity of the NPR-A receptor, providing a more proximal readout of ANP-induced signaling compared to cGMP measurement.

Protocol:

-

Tissue/Cell Homogenization:

-

Homogenize cardiac tissue or cultured cells in a cold buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction containing NPR-A.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Guanylyl Cyclase Assay:

-

Prepare a reaction mixture containing the membrane preparation, GTP (the substrate), a phosphodiesterase inhibitor (e.g., IBMX), and a regenerating system for GTP (e.g., creatine kinase and phosphocreatine).

-

Initiate the reaction by adding ANP to the desired final concentration.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., cold EDTA).

-

-

cGMP Quantification:

-

Quantify the amount of cGMP produced in the reaction using a validated method, such as the EIA described in section 3.1 or a radioimmunoassay (RIA).[13]

-

-

Data Analysis:

-

Calculate the specific activity of guanylyl cyclase, typically expressed as pmol of cGMP produced per minute per milligram of protein.

-

Self-Validation and Troubleshooting:

-

Linearity: Ensure that the reaction is linear with respect to time and protein concentration.

-

Substrate Dependence: Confirm that the reaction is dependent on the presence of GTP.

-

Troubleshooting:

-

Low Activity: Poor membrane preparation, inactive enzyme, or suboptimal assay conditions.

-

High Background: Contamination with soluble guanylyl cyclase or inadequate PDE inhibition.

-

Ex Vivo Vasodilation Assay using Isolated Aortic Rings

Rationale: This functional assay assesses the physiological consequence of ANP signaling in the vasculature, providing a measure of its vasodilatory potency.

Protocol:

-

Aortic Ring Preparation:

-

Humanely euthanize a small animal (e.g., rat or mouse) according to approved institutional protocols.

-

Carefully dissect the thoracic aorta and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

Under a dissecting microscope, remove any adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath system, suspended between two hooks, one of which is connected to a force transducer.

-

Maintain the rings in the organ bath at 37°C, continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

-

Viability and Endothelial Integrity Check:

-

After equilibration, induce a contraction with a high concentration of potassium chloride (KCl) to confirm the viability of the smooth muscle.

-

Wash the rings and allow them to return to baseline tension.

-

Induce a submaximal contraction with a vasoconstrictor, such as phenylephrine.

-

Once the contraction is stable, add acetylcholine to assess endothelium integrity (endothelium-dependent relaxation).

-

-

Vasodilation Protocol:

-

Pre-contract the aortic rings with phenylephrine to a stable plateau.

-

Add ANP in a cumulative manner, increasing the concentration stepwise, and record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve for ANP and calculate the EC₅₀ (the concentration of ANP that produces 50% of the maximal relaxation).

-

Self-Validation and Troubleshooting:

-

Reproducibility: Perform experiments on multiple aortic rings from different animals to ensure the reproducibility of the results.

-

Vehicle Control: Include a vehicle control to account for any non-specific effects of the solvent used to dissolve ANP.

-

Troubleshooting:

-

No Relaxation: Damaged endothelium, inactive ANP, or technical issues with the organ bath setup.

-

Variable Responses: Inconsistent ring preparation, changes in buffer composition, or temperature fluctuations.

-

Diagram: Experimental Workflow for Investigating ANP-Induced Vasodilation

Caption: Step-by-step workflow for the ex vivo vasodilation assay.

Section 4: ANP in Cardiovascular Disease and as a Therapeutic Target

The profound physiological effects of ANP position it as a key player in both the pathogenesis and potential treatment of cardiovascular diseases.

Hypertension: ANP contributes to the regulation of blood pressure through its vasodilatory and natriuretic actions, which counter the effects of the RAAS.[5][7] A deficiency in ANP signaling can lead to salt-sensitive hypertension.[8]

Heart Failure: In heart failure, the failing heart increases the production and secretion of ANP as a compensatory mechanism to alleviate fluid overload and reduce cardiac workload.[2][14] However, in advanced heart failure, a state of "natriuretic peptide resistance" can develop, where the kidneys and vasculature become less responsive to the effects of ANP.[14] Despite this, plasma levels of ANP and its related peptide, BNP, are established biomarkers for the diagnosis and prognosis of heart failure.[1][15]

Therapeutic Implications: The therapeutic potential of targeting the ANP pathway is significant. Recombinant human ANP (carperitide) is used in some countries for the treatment of acute decompensated heart failure.[6][8] A more recent and widely adopted strategy involves the inhibition of neprilysin, an enzyme that degrades natriuretic peptides.[2] Neprilysin inhibitors, often combined with an angiotensin receptor blocker (ARNI), increase the circulating levels of endogenous ANP and BNP, thereby augmenting their beneficial cardiovascular effects.[6]

Quantitative Data Summary:

| Parameter | Effect of ANP | Reference |

| Blood Pressure | Decreases systolic and diastolic pressure | [2][5] |

| Systemic Vascular Resistance | Decreases | [2] |

| Renal Sodium Excretion | Increases (Natriuresis) | [1][8] |

| Renal Water Excretion | Increases (Diuresis) | [2] |

| Renin Secretion | Inhibits | [2] |

| Aldosterone Secretion | Inhibits | [6] |

| Cardiac Hypertrophy | Inhibits | [8][9] |

| Cardiac Fibrosis | Inhibits | [10][16] |

Section 5: Future Directions and Concluding Remarks

Research into the ANP signaling pathway continues to unveil its intricate role in cardiovascular health and disease. Future investigations are likely to focus on:

-

Receptor Regulation: A deeper understanding of the mechanisms that regulate NPR-A expression, desensitization, and signaling in different disease states.

-

Downstream Effectors: Identification and characterization of novel downstream targets of PKG that mediate the diverse effects of ANP.

-

Personalized Medicine: Exploring the influence of genetic variations in the ANP and NPR-A genes on cardiovascular disease risk and response to therapy.

-

Novel Therapeutics: The development of new drugs that can more effectively and specifically modulate the ANP signaling pathway for the treatment of a range of cardiovascular disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Guanylyl cyclase-A phosphorylation decreases cardiac hypertrophy and improves systolic function in male, but not female, mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaguru.co [pharmaguru.co]

- 5. cloud-clone.com [cloud-clone.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sensusimpact.com [sensusimpact.com]

- 11. researchgate.net [researchgate.net]

- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thefdagroup.com [thefdagroup.com]

- 14. Assay of guanylyl cyclase catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]

- 16. researchgate.net [researchgate.net]

The Endocrine Heart: A Technical Guide to the Discovery and History of Atrial Natriuretic Peptide

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Preamble: The Heart Before ANP - A Tale of Pumps and Pipes

Prior to the early 1980s, the heart was viewed through a purely mechanical and electrical lens—a sophisticated pump responsible for circulating blood. The regulation of blood volume and pressure was thought to be the exclusive domain of the kidneys and the renin-angiotensin-aldosterone system (RAAS). The discovery of Atrial Natriuretic Peptide (ANP) shattered this paradigm, revealing the heart as an endocrine organ capable of communicating with distant tissues to maintain cardiovascular homeostasis. This guide provides an in-depth technical journey through the pivotal experiments and conceptual leaps that unveiled this remarkable peptide, from the initial, curious observations of atrial granules to the elucidation of its complex signaling cascade and its translation into therapeutic strategies.

Chapter 1: The Genesis of a Discovery - From Granules to a Hypothesis

The story of ANP begins not with a physiological experiment, but with a morphological observation. In the mid-20th century, electron microscopy revealed the presence of dense granules within the atrial myocytes of mammals.[1] These structures bore a striking resemblance to the secretory granules found in endocrine cells, yet their function within the heart remained an enigma.

It was the pioneering work of Adolfo J. de Bold and his team that connected these anatomical curiosities to a physiological function.[2][3][4] De Bold hypothesized that these atrial granules might contain a substance that influenced water and electrolyte balance. This hypothesis was elegantly tested in a landmark experiment published in 1981, which would forever change our understanding of cardiovascular physiology.[3][5][6]

Experimental Protocol: The de Bold Bioassay - Unmasking the Natriuretic Factor

This protocol outlines the foundational experiment that demonstrated the potent natriuretic and diuretic effects of atrial extracts.

Objective: To determine if extracts from rat atrial tissue, containing the enigmatic granules, could induce sodium and water excretion when injected into live rats.

Methodology:

-

Preparation of Atrial and Ventricular Extracts:

-

Tissue Source: Atria and ventricles were excised from healthy Sprague-Dawley rats.

-

Homogenization: The tissues were separately homogenized in a phosphate-buffered saline (PBS) solution. The choice of a simple saline buffer was crucial to avoid introducing confounding ions.

-

Centrifugation: The homogenates were centrifuged at a low speed to pellet cellular debris, yielding a supernatant containing the soluble components of the heart tissue.

-

Rationale: This crude extraction method was designed to release the contents of the atrial granules into the supernatant. Ventricular extracts were prepared as a negative control, as these cells largely lack the specific granules observed in the atria.

-

-

The In Vivo Bioassay:

-

Animal Model: Anesthetized male Wistar rats were used as the bioassay system.

-

Surgical Preparation: The rats were surgically prepared with catheters in the jugular vein (for injection) and the bladder (for urine collection). This allowed for precise administration of the extracts and continuous monitoring of urine output.

-

Baseline Measurement: A baseline period of urine collection was established to determine the normal rate of urine flow and electrolyte excretion.

-

Injection of Extracts: A bolus of the atrial or ventricular extract supernatant was injected intravenously.

-

Data Collection: Urine was collected at timed intervals following the injection, and the volume was measured. The concentration of sodium and potassium in the urine was determined using flame photometry.

-

Causality: The rapid and robust increase in urine flow and sodium excretion observed only after the injection of atrial extracts, and not ventricular extracts or saline alone, provided the first direct evidence of a potent natriuretic and diuretic factor originating from the atria.[5][6]

-

Table 1: Representative Data from the de Bold Bioassay

| Injectate | Change in Urine Flow (µL/min) | Change in Sodium Excretion (µEq/min) |

| Saline (Control) | Minimal Change | Minimal Change |

| Ventricular Extract | Minimal Change | Minimal Change |

| Atrial Extract | Significant Increase | Significant Increase |

Chapter 2: The Quest for the Active Principle - Isolating and Sequencing ANP

The groundbreaking findings of de Bold's team ignited a flurry of research to identify the active component within the atrial extracts. This endeavor required a combination of sophisticated biochemical techniques to purify the elusive "atrial natriuretic factor" and determine its molecular identity.

Experimental Workflow: From Crude Extract to Pure Peptide

The purification of ANP was a multi-step process that leveraged the peptide's physicochemical properties.

Caption: Workflow for the purification of Atrial Natriuretic Peptide.

Detailed Steps:

-

Gel Filtration Chromatography: The crude atrial extract was first passed through a size-exclusion chromatography column. This technique separates molecules based on their size, with larger molecules eluting first. The fractions were collected and assayed for natriuretic activity, revealing that the active factor was a relatively small molecule.

-

Ion Exchange Chromatography: The active fractions from gel filtration were then subjected to ion exchange chromatography. This method separates molecules based on their net charge. By applying a salt gradient, researchers could selectively elute the ANP, further enriching the sample.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final and most critical step in the purification process was RP-HPLC. This high-resolution technique separates molecules based on their hydrophobicity. The purified ANP appeared as a distinct peak, which could be collected for sequencing.

Following purification, the amino acid sequence of ANP was determined using Edman degradation. This revealed a 28-amino acid peptide with a central 17-amino acid ring formed by a disulfide bond between two cysteine residues.[5] The elucidation of this structure was a monumental achievement, paving the way for the synthesis of the peptide and the development of specific antibodies.

Chapter 3: Quantifying the Endocrine Signal - The Advent of the Radioimmunoassay

To understand the physiological regulation of ANP, a sensitive and specific method for its quantification in biological fluids was necessary. The development of the radioimmunoassay (RIA) for ANP was a crucial technological advance that allowed researchers to measure circulating levels of the hormone in response to various physiological and pathological stimuli.

Experimental Protocol: Atrial Natriuretic Peptide Radioimmunoassay (RIA)

Objective: To quantitatively measure the concentration of ANP in plasma samples.

Principle: The RIA is a competitive binding assay. A known amount of radiolabeled ANP ("hot" antigen) competes with the unlabeled ANP in the sample ("cold" antigen) for a limited number of binding sites on a specific anti-ANP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of ANP in the sample.

Methodology:

-

Reagents and Materials:

-

Anti-ANP antibody (polyclonal or monoclonal)

-

Radiolabeled ANP (typically with ¹²⁵I)

-

ANP standard of known concentration

-

Plasma samples

-

Secondary antibody (to precipitate the primary antibody-antigen complex)

-

Assay buffer

-

Gamma counter

-

-

Assay Procedure:

-

Incubation: A mixture of the plasma sample (or standard), a fixed amount of anti-ANP antibody, and a fixed amount of radiolabeled ANP is incubated.

-

Competitive Binding: During incubation, the "cold" ANP from the sample and the "hot" radiolabeled ANP compete for binding to the anti-ANP antibody.

-

Precipitation: A secondary antibody, which binds to the primary anti-ANP antibody, is added to precipitate the antibody-antigen complexes.

-

Separation: The mixture is centrifuged to pellet the precipitated complexes. The supernatant, containing the unbound radiolabeled ANP, is carefully removed.

-

Quantification: The radioactivity of the pellet (bound fraction) is measured using a gamma counter.

-

Standard Curve: A standard curve is generated by plotting the radioactivity of the bound fraction against the known concentrations of the ANP standards.

-

Calculation: The concentration of ANP in the plasma samples is determined by interpolating their radioactivity measurements on the standard curve.

-

Table 2: Typical Results of an ANP Radioimmunoassay

| ANP Concentration (pg/mL) | Radioactivity (Counts Per Minute) |

| 0 (B₀) | High |

| Increasing Standard Concentrations | Decreasing |

| Unknown Sample | Measured and interpolated |

Chapter 4: Unraveling the Mechanism of Action - The ANP Signaling Pathway

With the ability to synthesize and quantify ANP, the focus of research shifted to understanding how this peptide exerted its profound physiological effects. This led to the discovery of its specific receptors and the elucidation of its intracellular signaling cascade.

The ANP Receptors: A Family of Transmembrane Proteins

Three main types of ANP receptors have been identified:

-

Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B): These are guanylyl cyclase-coupled receptors. When ANP binds to the extracellular domain of these receptors, it induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8]

-

Natriuretic Peptide Receptor-C (NPR-C): This is a clearance receptor that binds and internalizes ANP, removing it from circulation. It does not possess guanylyl cyclase activity.

The Second Messenger: Cyclic GMP (cGMP)

The discovery that ANP stimulates the production of cGMP was a pivotal moment in understanding its mechanism of action. cGMP acts as a second messenger, relaying the signal from the ANP receptor to downstream effector proteins.

Experimental Protocol: Measurement of cGMP in Response to ANP

Objective: To determine if ANP stimulation of target cells leads to an increase in intracellular cGMP levels.

Methodology:

-

Cell Culture: Target cells known to express ANP receptors (e.g., vascular smooth muscle cells, renal tubular cells) are cultured.

-

Stimulation: The cells are treated with varying concentrations of ANP for a defined period. A control group receives no ANP.

-

Cell Lysis: The cells are lysed to release their intracellular contents.

-

cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) for cGMP.

-

Data Analysis: The results are expressed as the amount of cGMP produced per milligram of protein. A dose-dependent increase in cGMP levels in response to ANP stimulation confirms the activation of the guanylyl cyclase-coupled receptors.

The ANP Signaling Cascade: A Visual Representation

Caption: The ANP signaling pathway, from receptor binding to physiological response.

Chapter 5: Therapeutic Horizons - Translating ANP Biology into Medicine

The discovery of ANP and the elucidation of its physiological roles have opened up new avenues for the treatment of cardiovascular diseases, particularly heart failure and hypertension.[9]

Therapeutic Strategies Targeting the ANP System:

-

Recombinant ANP: Synthetic forms of ANP have been developed and are used in some countries for the treatment of acute decompensated heart failure.

-

Neprilysin Inhibitors: Neprilysin is an enzyme that degrades ANP. By inhibiting neprilysin, the circulating levels of ANP can be increased, enhancing its beneficial effects. The combination of a neprilysin inhibitor with an angiotensin receptor blocker has proven to be a highly effective therapy for heart failure with reduced ejection fraction.

The journey from the observation of atrial granules to the development of life-saving drugs is a testament to the power of fundamental scientific inquiry. The discovery of ANP not only redefined our understanding of the heart but also provided a new molecular target for the treatment of cardiovascular disease.

References

- 1. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ibl-america.com [ibl-america.com]

- 3. The atrial natriuretic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] A rapid and potent natriuretic response to intravenous injection of atrial myocardial extract in rats. | Semantic Scholar [semanticscholar.org]

- 6. arborassays.com [arborassays.com]

- 7. ebm-journal.org [ebm-journal.org]

- 8. cloud-clone.com [cloud-clone.com]

- 9. Radioimmunoassay - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physiological Effects of Atrial Natriuretic Peptide (ANP 1-28) on Blood Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrial Natriuretic Peptide (ANP) is a pivotal cardiac hormone central to cardiovascular homeostasis. Secreted by atrial myocytes primarily in response to mechanical stretch, ANP (1-28), the biologically active 28-amino acid peptide, orchestrates a potent, multi-pronged strategy to reduce arterial blood pressure.[1][2] Its physiological actions are characterized by vasodilation, profound natriuresis and diuresis, and targeted suppression of the renin-angiotensin-aldosterone system (RAAS).[3][4][5][6] This guide provides a detailed examination of the molecular mechanisms underpinning ANP's function, summarizes key quantitative effects, and presents validated experimental protocols for its study, serving as a critical resource for professionals in cardiovascular research and therapeutic development.

Molecular Genesis and Signaling Cascade of ANP (1-28)

Synthesis, Cleavage, and Release

The journey of ANP begins in atrial cardiomyocytes, where it is synthesized as a 151-amino acid preprohormone. This precursor is processed into a 126-amino acid prohormone (proANP), which is stored in intracellular granules.[2] The primary physiological trigger for its secretion is the stretching of the atrial walls, a direct consequence of increased intravascular volume.[1][2][7] Other stimuli, including sympathetic nerve stimulation, angiotensin II, and endothelin, also modulate its release.[1][7][8]

Upon stimulation, proANP is cleaved by the transmembrane serine protease corin, liberating the C-terminal 28-amino acid, biologically active α-ANP (ANP 1-28), into circulation.[9][10][11] This cleavage is an essential activation step; deficiencies in corin lead to impaired proANP processing, reduced ANP levels, and salt-sensitive hypertension, underscoring its critical role in blood pressure regulation.[11]

The NPR-A Receptor and cGMP Signaling Pathway

ANP exerts its widespread physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylyl cyclase activity (also known as GC-A).[3][9][12] This receptor is densely expressed in target tissues, including the vasculature, kidneys, and adrenal glands.[6]

The binding of ANP to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain. This catalytic activity converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), the principal second messenger for ANP's actions.[3][9][10] The subsequent rise in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), which then phosphorylate various downstream protein targets to mediate the final physiological responses.

References

- 1. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 4. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Emerging Roles of Natriuretic Peptides and their Receptors in Pathophysiology of Hypertension and Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. Frontiers | Natriuretic Peptides and Blood Pressure Homeostasis: Implications for MANP, a Novel Guanylyl Cyclase a Receptor Activator for Hypertension [frontiersin.org]

The Role of Biotin-Labeled ANP in Elucidating Natriuretic Peptide Receptor Function: An In-Depth Technical Guide

Introduction: The Natriuretic Peptide System and Its Receptors

The natriuretic peptide (NP) system is a critical regulator of cardiovascular and renal homeostasis. This system is comprised of a family of structurally related peptide hormones, including Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). These peptides exert their physiological effects by binding to specific cell surface receptors: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C).[1]

NPR-A and NPR-B are guanylyl cyclase-linked receptors.[2][3] Upon ligand binding, they catalyze the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a wide range of downstream effects, including vasodilation, natriuresis, and diuresis.[3][4] In contrast, NPR-C, often referred to as the "clearance receptor," lacks a guanylyl cyclase domain and is primarily involved in the internalization and degradation of natriuretic peptides, thereby modulating their circulating levels.[1][5] However, emerging evidence suggests that NPR-C may also be coupled to other signaling pathways, such as adenylyl cyclase inhibition through a G-protein-coupled mechanism.[6]

Understanding the intricate interactions between natriuretic peptides and their receptors is paramount for developing novel therapeutics for cardiovascular diseases like hypertension and heart failure. To this end, biotin-labeled ANP has emerged as an indispensable tool for researchers, enabling a multifaceted approach to studying receptor biology. This guide will provide a comprehensive overview of the synthesis, applications, and experimental considerations for using biotin-labeled ANP in the investigation of natriuretic peptide receptors.

The Power of Biotinylation: A Versatile Molecular Handle

The cornerstone of this methodology lies in the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and avidin or its bacterial analog, streptavidin.[7][8] This bond, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M), is one of the strongest known biological interactions.[7][9] This exceptional affinity and stability across a wide range of pH, temperature, and denaturing conditions make the biotin-avidin system an ideal tool for a multitude of biological assays.[7][10]

By covalently attaching a biotin molecule to ANP, typically at the N-terminus to minimize interference with receptor binding, researchers create a versatile probe.[11][12] The small size of the biotin tag rarely compromises the biological activity of the peptide, allowing it to bind to its cognate receptors with high affinity.[7] The biotin moiety then serves as a "handle" for detection, purification, and visualization through its interaction with avidin or streptavidin conjugates.

Key Applications of Biotin-Labeled ANP in Receptor Research

The utility of biotin-labeled ANP spans a wide array of experimental techniques, providing both qualitative and quantitative insights into receptor function.

Receptor Binding and Quantification

Biotin-labeled ANP is a powerful tool for characterizing the binding properties of natriuretic peptide receptors.

-

Receptor Binding Assays: These assays are fundamental for determining the affinity of ANP for its receptors. In a typical setup, cells or membrane preparations expressing NPRs are incubated with varying concentrations of biotin-labeled ANP. The amount of bound peptide is then quantified using a streptavidin-conjugated reporter, such as horseradish peroxidase (HRP) for colorimetric detection or a fluorophore for fluorescence-based assays.[13]

-

Competitive Binding Assays: To determine the binding affinity of unlabeled ligands (e.g., novel drug candidates), a competitive binding assay is employed.[14] In this format, a fixed concentration of biotin-labeled ANP competes with increasing concentrations of the unlabeled compound for receptor binding sites. The resulting decrease in the signal from the biotin-labeled probe is used to calculate the inhibitory constant (Ki) of the competitor.[15]

-

Scatchard Analysis: This graphical method is used to analyze ligand-receptor binding data to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd).[16][17] By plotting the ratio of bound to free ligand against the concentration of bound ligand, a linear relationship is often observed, from which these key parameters can be derived.[16][18] It is important to note that non-linear Scatchard plots can indicate the presence of multiple binding sites with different affinities or cooperative binding.[19][20]

| Parameter | Description | Significance |

| Kd (Dissociation Constant) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. | A lower Kd value indicates a higher binding affinity. |

| Bmax (Maximum Binding Capacity) | The total number of receptor binding sites in a given preparation. | Provides a measure of receptor density. |

| Ki (Inhibitory Constant) | The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the labeled ligand. | Used to quantify the affinity of unlabeled compounds. |

Receptor Visualization and Localization

Visualizing the distribution and trafficking of natriuretic peptide receptors is crucial for understanding their cellular function.

-

Flow Cytometry: This technique allows for the rapid, quantitative analysis of receptor expression on the surface of individual cells.[21] Cells are incubated with biotin-labeled ANP, followed by a fluorescently labeled streptavidin conjugate. The fluorescence intensity of each cell is proportional to the number of surface receptors, enabling the characterization of receptor expression in heterogeneous cell populations.[13]

-

Fluorescence Microscopy: To visualize the subcellular localization of NPRs, cells can be treated with biotin-labeled ANP and subsequently stained with a fluorophore-conjugated streptavidin. This allows for the direct observation of receptors on the cell surface and can be used to track their internalization and trafficking within the cell.[22]

Receptor Internalization and Trafficking

The internalization of receptors is a key mechanism for regulating cellular signaling. Biotin-labeled ANP provides a powerful means to study this process.[23][24]

-

Cell Surface Biotinylation: In this approach, cell surface proteins are first labeled with a membrane-impermeable biotinylation reagent.[23][25] Following stimulation with ANP, the cells are treated to remove any remaining surface-bound biotin. The internalized, biotinylated receptors can then be isolated using streptavidin-agarose beads and quantified by Western blotting.[26][27] This method allows for a quantitative analysis of receptor internalization over time.[28][29]

Receptor Cross-linking and Immunoprecipitation

To study the molecular properties of NPRs and their interacting partners, biotin-labeled ANP can be used in conjunction with cross-linking and immunoprecipitation techniques.[30]

-

Affinity Cross-linking: After binding of biotin-labeled ANP to its receptor, a chemical cross-linking agent can be added to covalently link the peptide to the receptor.[30][31] This receptor-ligand complex can then be solubilized and purified using streptavidin affinity chromatography.[32] The purified complex can be analyzed by SDS-PAGE to determine the molecular weight of the receptor.

-

Immunoprecipitation: Biotin-labeled ANP can be used to pull down NPRs and any associated proteins.[33] After binding and cell lysis, the biotin-ANP-receptor complexes are captured using streptavidin-coated beads. The entire complex can then be eluted and analyzed by Western blotting or mass spectrometry to identify interacting proteins.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity of an unlabeled competitor for natriuretic peptide receptors using biotin-labeled ANP.

Materials:

-

Cells or membrane preparations expressing natriuretic peptide receptors.

-

Biotin-labeled ANP (e.g., Biotin-ANP (1-28)).[34]

-

Unlabeled competitor compound.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 2 M H₂SO₄).

-

96-well microplate.

-

Plate reader.

Procedure:

-

Plate Coating: If using membrane preparations, coat the wells of a 96-well plate with the membranes and block with a suitable blocking buffer. For whole cells, seed them in a 96-well plate and allow them to adhere.

-

Competitive Binding:

-

Add a fixed, subsaturating concentration of biotin-labeled ANP to each well.

-

Add increasing concentrations of the unlabeled competitor to the wells. Include a control with no competitor (total binding) and a control with a large excess of unlabeled ANP (non-specific binding).

-

Incubate at room temperature for 1-2 hours with gentle agitation.

-

-

Washing: Wash the wells three times with Wash Buffer to remove unbound ligand.

-

Detection:

-

Add Streptavidin-HRP conjugate diluted in Binding Buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells three times with Wash Buffer.

-

-

Signal Development:

-

Add HRP substrate to each well and incubate until sufficient color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀, which can then be used to calculate the Ki.

Protocol 2: Flow Cytometry for Receptor Surface Expression

This protocol outlines the steps for quantifying the surface expression of natriuretic peptide receptors on intact cells.

Materials:

-

Cell suspension expressing natriuretic peptide receptors.

-

Biotin-labeled ANP.

-

Streptavidin-fluorophore conjugate (e.g., Streptavidin-PE).

-

FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Harvest cells and wash them with cold FACS Buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL.

-

Ligand Binding:

-

Add a saturating concentration of biotin-labeled ANP to the cell suspension.

-

Incubate on ice for 30-60 minutes to prevent internalization.

-

-

Washing: Wash the cells twice with cold FACS Buffer to remove unbound ligand.

-

Staining:

-

Resuspend the cells in FACS Buffer containing the streptavidin-fluorophore conjugate.

-

Incubate on ice in the dark for 30 minutes.

-

-

Washing: Wash the cells twice with cold FACS Buffer.

-

Data Acquisition: Resuspend the cells in FACS Buffer and analyze them on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity, which is proportional to the number of surface receptors.

Visualizing the Concepts

ANP Signaling Pathway

Caption: ANP binds to NPR-A, activating its guanylyl cyclase domain to produce cGMP.

Competitive Binding Assay Workflow

Caption: Workflow for a competitive binding assay using biotin-labeled ANP.

Receptor Immunoprecipitation Workflow

Caption: Workflow for immunoprecipitation of NPRs using biotin-labeled ANP.

Conclusion: A Versatile and Indispensable Tool

Biotin-labeled ANP has proven to be an invaluable reagent for the comprehensive study of natriuretic peptide receptors. Its versatility allows for a wide range of applications, from fundamental binding studies to the intricate analysis of receptor trafficking and protein-protein interactions. The high affinity and specificity of the biotin-avidin interaction provide a robust and sensitive platform for these investigations. As our understanding of the natriuretic peptide system continues to evolve, biotin-labeled ANP will undoubtedly remain a cornerstone of research in this field, paving the way for the development of novel therapeutics for cardiovascular diseases.

References

- 1. What are NPR antagonists and how do they work? [synapse.patsnap.com]

- 2. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]

- 3. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NPRC agonists and how do they work? [synapse.patsnap.com]

- 6. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. gosset.ai [gosset.ai]

- 9. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

- 11. Atrial Natriuretic Peptide (1-28), human, porcine, Biotin-labeled - 0.5 mg [anaspec.com]

- 12. Biotinylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. Binding of biotinylated peptides to MHC class II proteins on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Competitive binding assay for biotin and biotin derivatives, based on avidin and biotin-4-fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scatchard equation - Wikipedia [en.wikipedia.org]

- 17. oxfordreference.com [oxfordreference.com]

- 18. youtube.com [youtube.com]

- 19. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. celerion.com [celerion.com]

- 22. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]

- 24. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]

- 28. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Analysis of the cell surface expression of cytokine receptors using the surface protein biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Characterization of receptor proteins using affinity cross-linking with biotinylated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. In-vivo Cross-linking of Biotinylated Peptide Ligands to Cell Surface Receptors [pubmed.ncbi.nlm.nih.gov]

- 33. Receptor Crosslinking: A General Method to Trigger Internalization and Lysosomal Targeting of Therapeutic Receptor:Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. peptide.com [peptide.com]

A Technical Guide to Atrial Natriuretic Peptide (ANP) (1-28): Implications of 100% Human and Porcine Sequence Homology for Research and Development

Executive Summary

Atrial Natriuretic Peptide (ANP), a critical cardiac hormone regulating cardiovascular homeostasis, exhibits a remarkable degree of evolutionary conservation. This guide provides an in-depth analysis of the ANP (1-28) amino acid sequence, revealing a complete identity between the human and porcine orthologs. This 100% homology is a cornerstone for researchers and drug developers, enabling the seamless use of porcine-derived materials and animal models in preclinical studies aimed at human therapeutics. We will explore the profound implications of this molecular identity, from conserved receptor binding and signaling pathways to the practical design of universally applicable immunoassays and receptor binding studies. This document serves as a technical resource, offering not only a comparative analysis but also detailed, field-proven protocols to empower scientific investigation in the natriuretic peptide system.

Introduction: The Endocrine Heart and its Messenger

First identified in the early 1980s, Atrial Natriuretic Peptide (ANP) unveiled the heart's role as an endocrine organ.[1] Synthesized and stored in atrial myocytes, this 28-amino acid peptide is released in response to atrial wall stretch, typically resulting from increased intravascular volume.[2][3] Its primary physiological roles are the regulation of blood pressure and extracellular fluid volume through potent diuretic, natriuretic (sodium excretion), and vasodilatory effects.[2][3][4] ANP is the principal ligand for the Natriuretic Peptide Receptor-A (NPR-A), and its biological actions are central to counteracting the renin-angiotensin-aldosterone system (RAAS).[2][5]

Core Sequence Analysis: An Evolutionary Constant

The mature, biologically active form of ANP is a 28-amino acid peptide, processed from a larger prohormone.[1][5] It features a characteristic 17-amino acid ring structure formed by a disulfide bridge between cysteine residues at positions 7 and 23. This ring is essential for its biological activity. A comparative analysis of the human and porcine sequences reveals they are not merely homologous but identical.

Table 1: Amino Acid Sequence Comparison of Human and Porcine ANP (1-28)

| Species | Amino Acid Sequence (Single-Letter Code) |

| Human | S-L-R-R-S-S-C-F-G-G-R-M-D-R-I-G-A-Q-S-G-L-G-C-N-S-F-R-Y |

| Porcine | S-L-R-R-S-S-C-F-G-G-R-M-D-R-I-G-A-Q-S-G-L-G-C-N-S-F-R-Y |